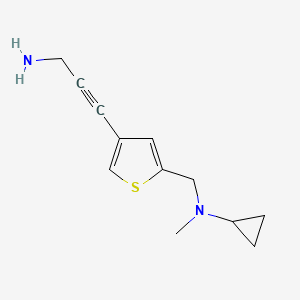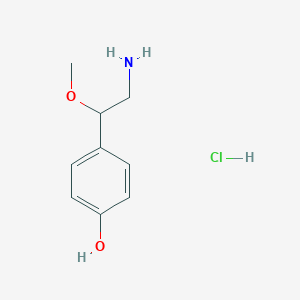
4-(2-Amino-1-methoxyethyl)phenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1-methoxyethyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-methoxyethyl)phenolhydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-amino-1-methoxyethanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, respectively. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1-methoxyethyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
4-(2-Amino-1-methoxyethyl)phenolhydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-methoxyethyl)phenolhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
4-(2-Amino-1-methoxyethyl)phenolhydrochloride can be compared with other similar compounds, such as:
- 4-(2-Amino-1-methoxyethyl)phenol
- 4-(2-Amino-1-ethoxyethyl)phenol
- 4-(2-Amino-1-methoxyethyl)aniline
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
4-(2-amino-1-methoxyethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(6-10)7-2-4-8(11)5-3-7;/h2-5,9,11H,6,10H2,1H3;1H |
InChI Key |
IWCAQJVIHOFONM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)

![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)


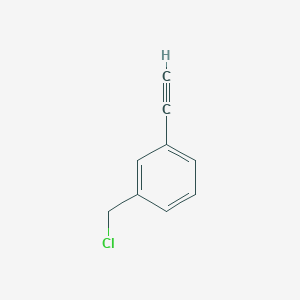
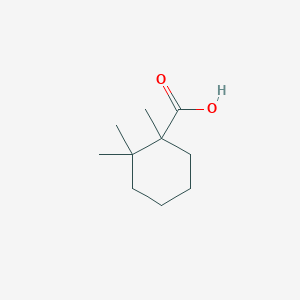

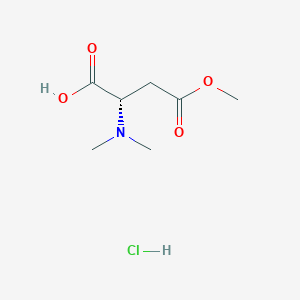
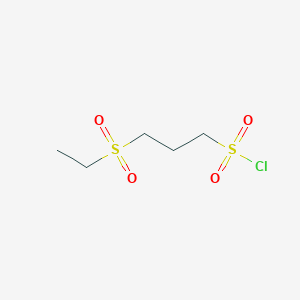
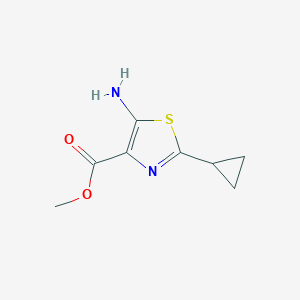
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
